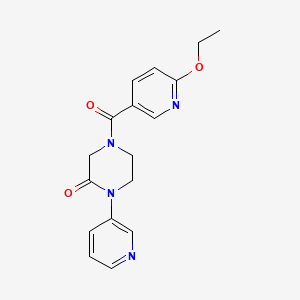

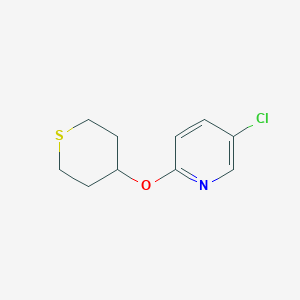

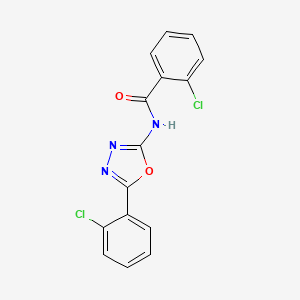

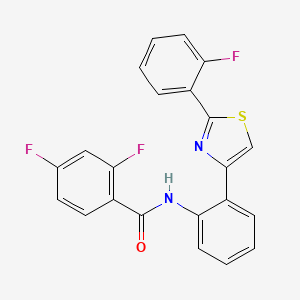

5-Chloro-2-(thian-4-yloxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

A novel interaction product of 5-trifluoromethyl-pyridine-2-thione with molecular iodine has been investigated, showcasing the potential of pyridine derivatives in forming complex structures through specific reactions. This study underlines the versatility of pyridine compounds in forming n-σ* complexes with iodine, providing insight into their structural characteristics and bonding nature, which could extend to derivatives like 5-Chloro-2-(thian-4-yloxy)pyridine (Chernov'yants et al., 2011).

Polyheterocyclic Synthesis

Research has explored the utility of thieno[2,3-b]pyridine-2-carbohydrazide in the synthesis of various polyheterocyclic structures, demonstrating the role of pyridine derivatives in the development of novel compounds with potential applications in medicinal chemistry and materials science. This synthesis route underscores the adaptability and reactivity of pyridine analogs in creating diverse and complex heterocyclic compounds (Elneairy et al., 2006).

Electronic and Optical Materials

Thiadiazolo[3,4-c]pyridine derivatives have been identified as novel electron acceptors with enhanced electron-accepting ability compared to traditional compounds. This finding opens new avenues for the use of pyridine analogs in developing donor-acceptor type electrochromic polymers with low bandgap and high coloration efficiency, indicating their potential in green electrochromic devices and other optoelectronic applications (Ming et al., 2015).

Coordination Chemistry

Pyridine and its derivatives serve as versatile ligands in coordination chemistry, enabling the synthesis of complex metal-organic structures. These compounds have been utilized in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties, highlighting the significant role of pyridine derivatives in advancing coordination chemistry and its applications in sensing and materials science (Halcrow, 2005).

Propiedades

IUPAC Name |

5-chloro-2-(thian-4-yloxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNOS/c11-8-1-2-10(12-7-8)13-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPRBWOHVDTQTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

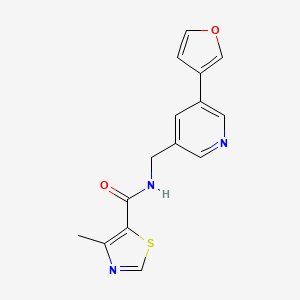

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-phenylethanediamide](/img/structure/B2776097.png)

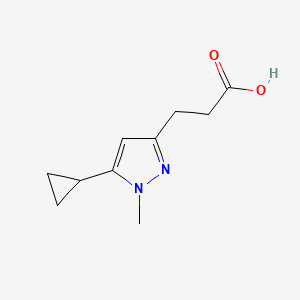

![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2776103.png)

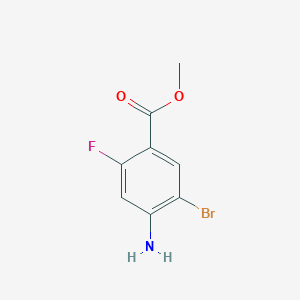

![2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2776108.png)